molecular formula C26H14Cl2N4O4 B12620409 1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione CAS No. 920009-24-1

1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione

Cat. No.: B12620409
CAS No.: 920009-24-1
M. Wt: 517.3 g/mol
InChI Key: XIOSLDZUAQJRJC-UHFFFAOYSA-N
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Description

1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound contains multiple functional groups, including chloro, oxo, and hydrazinyl groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with hydrazine derivatives in the presence of chlorinating agents. The reaction conditions often include controlled temperatures and the use of solvents such as acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydrazones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with target molecules, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

920009-24-1

Molecular Formula

C26H14Cl2N4O4

Molecular Weight

517.3 g/mol

IUPAC Name

1,5-bis[(2-chloro-4-hydroxyphenyl)diazenyl]anthracene-9,10-dione

InChI

InChI=1S/C26H14Cl2N4O4/c27-17-11-13(33)7-9-19(17)29-31-21-5-1-3-15-23(21)26(36)16-4-2-6-22(24(16)25(15)35)32-30-20-10-8-14(34)12-18(20)28/h1-12,33-34H

InChI Key

XIOSLDZUAQJRJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N=NC3=C(C=C(C=C3)O)Cl)C(=O)C4=C(C2=O)C(=CC=C4)N=NC5=C(C=C(C=C5)O)Cl

Origin of Product

United States

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